molecular formula C20H14Cl2N2O2 B2402822 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 303797-04-8

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2402822
CAS No.: 303797-04-8
M. Wt: 385.24
InChI Key: HDOCJGBFWAWGBG-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic organic compound with a complex structure. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs. The compound’s molecular formula is C20H14Cl2N2O2, and it has a molecular weight of 385.24 g/mol . The indole nucleus in this compound is known for its diverse biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:

    Formation of the indole nucleus: This can be achieved by reacting phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Amidation: The chlorinated indole derivative is reacted with an appropriate amine to form the benzamide structure.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.

    Strychnine: An alkaloid with a complex indole structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c1-2-24-17-7-6-16(14-4-3-5-15(18(14)17)20(24)26)23-19(25)11-8-12(21)10-13(22)9-11/h3-10H,2H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOCJGBFWAWGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC(=C4)Cl)Cl)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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